An In-depth Technical Guide to 3-(5-Bromopyrimidin-2-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(5-Bromopyrimidin-2-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The 5-Bromopyrimidine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring system is a cornerstone, found in a vast array of therapeutic agents and natural products. Its nitrogen-rich, aromatic structure allows it to engage in a multitude of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The strategic functionalization of this core has led to the development of numerous groundbreaking drugs. The introduction of a bromine atom at the 5-position of the pyrimidine ring creates a particularly valuable pharmacophore. This modification not only enhances the lipophilicity of the molecule but also provides a versatile synthetic handle for further elaboration through cross-coupling reactions.[1] This guide focuses on a specific, yet highly promising derivative: 3-(5-Bromopyrimidin-2-yl)propan-1-amine . This molecule combines the reactive potential of the 5-bromopyrimidine core with a flexible aminopropyl side chain, making it an ideal building block for the synthesis of novel drug candidates, particularly in the realms of oncology and infectious diseases.[2][3]
Physicochemical and Spectroscopic Profile
While a specific CAS number for 3-(5-Bromopyrimidin-2-yl)propan-1-amine is not widely cataloged, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃ | Calculated |
| Molecular Weight | 216.08 g/mol | Calculated |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| Topological Polar Surface Area | 51.9 Ų | Predicted |
Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, typically as singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The propyl chain will exhibit three distinct multiplets: a triplet for the CH₂ group adjacent to the pyrimidine ring (δ ~2.8-3.2 ppm), a multiplet for the central CH₂ group (δ ~1.8-2.2 ppm), and a triplet for the CH₂ group adjacent to the amine (δ ~2.6-3.0 ppm). The NH₂ protons will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[4][5]
-
¹³C NMR: The carbon spectrum will show two signals for the pyrimidine ring carbons attached to protons and two quaternary carbon signals. The three aliphatic carbons of the propyl chain will appear in the upfield region (δ ~25-45 ppm).
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). The base peak would likely result from the cleavage of the propyl chain.[5]
-
Infrared (IR) Spectroscopy: Key absorptions are expected for N-H stretching of the primary amine (a doublet around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (around 1500-1600 cm⁻¹).[5]
Synthesis and Mechanistic Rationale
The most logical and efficient synthetic route to 3-(5-Bromopyrimidin-2-yl)propan-1-amine involves a two-step process starting from a commercially available precursor. The key transformation is the reduction of a nitrile to a primary amine.
Overall Synthesis Workflow
Caption: Synthetic pathway for 3-(5-Bromopyrimidin-2-yl)propan-1-amine.
Step 1: Synthesis of 3-(5-Bromopyrimidin-2-yl)propanenitrile
This step involves a nucleophilic aromatic substitution reaction. The carbanion generated from 3-bromopropionitrile displaces the bromine atom at the 2-position of 2,5-dibromopyrimidine. The 2-position is more activated towards nucleophilic attack than the 5-position due to the electron-withdrawing effects of both ring nitrogens.
Detailed Experimental Protocol:
-
To a solution of 3-bromopropionitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Add a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(5-bromopyrimidin-2-yl)propanenitrile.
Step 2: Reduction of 3-(5-Bromopyrimidin-2-yl)propanenitrile to 3-(5-Bromopyrimidin-2-yl)propan-1-amine
The reduction of the nitrile to the primary amine is a critical step. Two reliable methods are presented here: lithium aluminum hydride (LAH) reduction and catalytic hydrogenation.
Method A: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful, non-selective reducing agent capable of reducing nitriles to amines.[6][7][8][9] Care must be taken due to its high reactivity with protic solvents.
Detailed Experimental Protocol:
-
To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(5-bromopyrimidin-2-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(5-Bromopyrimidin-2-yl)propan-1-amine, which can be further purified by column chromatography or crystallization.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder and often more scalable alternative to LAH reduction. A variety of catalysts can be employed, with palladium on carbon being a common choice.[10][11][12][13] The addition of an acid can help to prevent the formation of secondary and tertiary amine byproducts.
Detailed Experimental Protocol:
-
To a solution of 3-(5-bromopyrimidin-2-yl)propanenitrile (1.0 eq) in methanol containing hydrochloric acid (1.2 eq), add 10% Palladium on carbon (10% w/w).
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to obtain the free amine.
Applications in Medicinal Chemistry and Drug Development
The title compound is a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The primary amine provides a nucleophilic site for amide bond formation, reductive amination, and other derivatizations, while the bromo-substituent allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions.
Caption: Role as a versatile chemical scaffold in drug discovery.
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By coupling various fragments to the amine and the 5-position, libraries of compounds can be generated and screened for activity against a range of kinases implicated in cancer and inflammatory diseases.[14]
-
Anticancer Agents: 5-Bromopyrimidine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including human cervix, lung, breast, and ovarian cancer cell lines.[3] The title compound serves as a key intermediate for the synthesis of such novel anticancer agents.
-
Antimicrobial Agents: The pyrimidine core is also present in many antimicrobial drugs. The ability to easily diversify the structure of 3-(5-Bromopyrimidin-2-yl)propan-1-amine makes it a valuable starting point for the development of new antibacterial and antifungal compounds.[3]
Safety and Handling
Table 2: Hazard Identification and Handling Precautions
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin, based on similar amine and bromoaromatic compounds. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | Primary amines can be corrosive or irritating to the skin. | Avoid direct contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Damage/Irritation | Can cause serious eye irritation or damage. | Wear safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
3-(5-Bromopyrimidin-2-yl)propan-1-amine represents a strategically important, yet under-documented, building block for modern drug discovery. Its synthesis is achievable through reliable and scalable chemical transformations. The dual reactivity of the primary amine and the 5-bromo position provides a powerful platform for generating diverse chemical libraries. As the demand for novel therapeutics continues to grow, the utility of such versatile scaffolds in the synthesis of targeted and effective medicines will undoubtedly increase, making this compound a valuable asset for researchers and drug development professionals.
References
-
The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Bromo-pyrimidine Analogs as Anticancer and Antimicrobial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Yamada, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 56(9), 2429-2433. [Link]
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 122, 354-372. [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis. [Link]
-
Myers, A. G. (n.d.). Chem 115 - Handouts. Harvard University. [Link]
-
Sobiś, T., et al. (2019). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering, 4(10), 1847-1853. [Link]
-
PubChemLite. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]propan-1-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). New Journal of Chemistry, 45(21), 9345-9352. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Liu, W., & Liu, J. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ahamed, M. F. M., et al. (2023). ¹H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. ResearchGate. [Link]
-
Lévay, K., & Hell, Z. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 226-233. [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]
-
Sonavane, S., et al. (2021). An Improved, Practical, Reliable and Scalable Synthesis of 2,5-Dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
PubChem. (n.d.). 3-[(5-Bromofuran-2-yl)oxy]propan-1-amine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]
-
PubChemLite. (n.d.). 2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 14. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
